1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by the presence of a dichlorophenyl group attached to a butane-1,3-dione backbone
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione typically involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule, while nucleophilic substitution reactions can replace the dichlorophenyl group with other functional groups
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in organic synthesis reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2-methylbutane-1,3-dione can be compared with other similar compounds such as:
3,4-Dichlorophenylhydrazine hydrochloride: This compound shares the dichlorophenyl group but differs in its hydrazine functionality.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Another related compound with a similar dichlorophenyl group but a different structural backbone.
4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds have a more complex structure and are studied for their pharmacological properties.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields
Properties
Molecular Formula |
C11H10Cl2O2 |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H10Cl2O2/c1-6(7(2)14)11(15)8-3-4-9(12)10(13)5-8/h3-6H,1-2H3 |
InChI Key |
DVYDGFUXWCVJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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